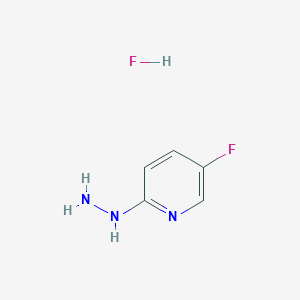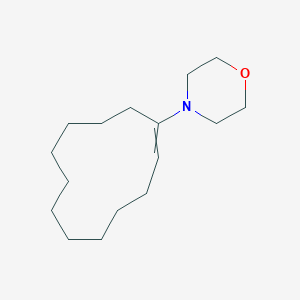
1-Morpholino-1-cyclododecene
Übersicht
Beschreibung
1-Morpholino-1-cyclododecene is an organic compound with the molecular formula C16H29NO. It is a morpholine derivative where the morpholine ring is fused to a cyclododecene ring.
Vorbereitungsmethoden
1-Morpholino-1-cyclododecene can be synthesized through the reaction of cyclododecanone with morpholine in the presence of an acid catalyst. The reaction typically involves the following steps :
Reactants: Cyclododecanone and morpholine.
Catalyst: Para-toluene sulfonic acid.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.
The reaction can be represented as:
Cyclododecanone+MorpholinePara-toluene sulfonic acidthis compound
Analyse Chemischer Reaktionen
1-Morpholino-1-cyclododecene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Morpholino-1-cyclododecene has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1-Morpholino-1-cyclododecene involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
1-Morpholino-1-cyclododecene can be compared with other morpholine derivatives and cyclododecene compounds . Some similar compounds include:
4-(1-Cyclododecen-1-yl)morpholine: Similar in structure but with different substituents on the morpholine ring.
Cyclododecane, morpholine derivative: Another morpholine derivative with a cyclododecane ring.
Morpholine-containing compounds: Various compounds containing the morpholine ring, such as morpholine itself, thiomorpholine, and their derivatives.
This compound is unique due to its specific ring structure and the presence of both morpholine and cyclododecene moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H29NO |
|---|---|
Molekulargewicht |
251.41 g/mol |
IUPAC-Name |
4-(cyclododecen-1-yl)morpholine |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2 |
InChI-Schlüssel |
SZTBSJOMNRSBGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=CCCCC1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



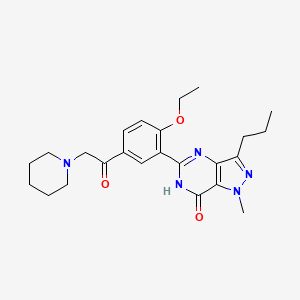


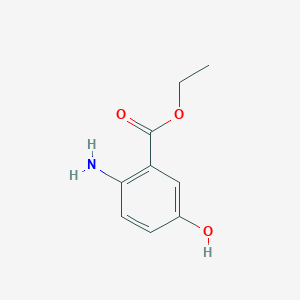


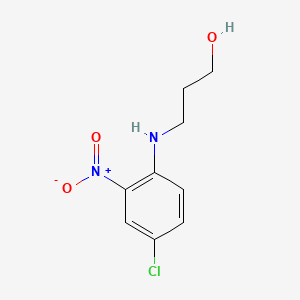

![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
